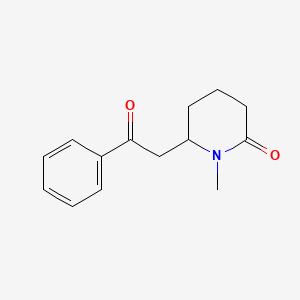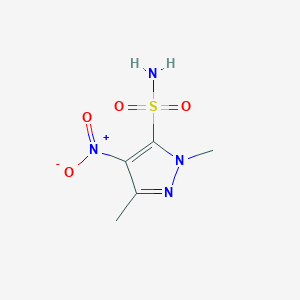
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both nitro and sulfonamide groups in this compound makes it particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction can be carried out under mild conditions, often using ethanol as a solvent and hydrazine monohydrate as a reagent . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a thiol group.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,3-dimethyl-4-amino-1H-pyrazole-5-sulfonamide, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
1,3-Dimethyl-1H-pyrazole-5-sulfonamide: Lacks the nitro group, affecting its redox properties.
4-Nitro-1H-pyrazole-5-sulfonamide: Lacks the methyl groups, which can influence its chemical reactivity.
Uniqueness
1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide stands out due to the presence of both nitro and sulfonamide groups, which provide a unique combination of redox properties and hydrogen bonding capabilities. This makes it particularly useful in various chemical and biological applications .
Properties
CAS No. |
88398-92-9 |
|---|---|
Molecular Formula |
C5H8N4O4S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitropyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-3-4(9(10)11)5(8(2)7-3)14(6,12)13/h1-2H3,(H2,6,12,13) |
InChI Key |
IUAIOZJBFUEYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


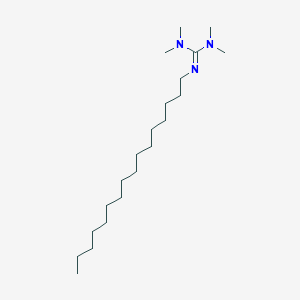
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
silane](/img/structure/B14378303.png)
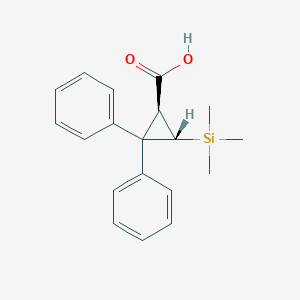
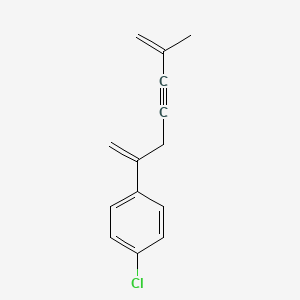
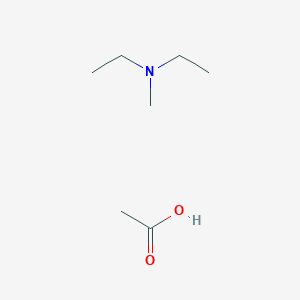
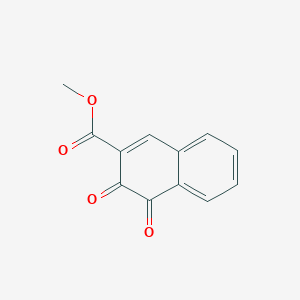

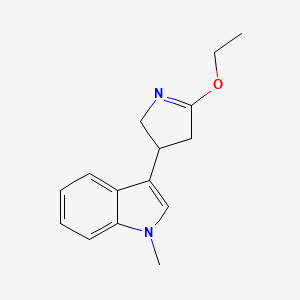

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

